(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Overview
Description
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolone core, a benzyloxybenzylidene moiety, and a chlorophenylpiperazine group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolone Core: The thiazolone core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Benzyloxybenzylidene Moiety: This step involves the condensation of the thiazolone core with 4-(benzyloxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Chlorophenylpiperazine Group: The final step includes the nucleophilic substitution reaction between the intermediate product and 1-(3-chlorophenyl)piperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolone derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors, altering their signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: Similar structure but with a different position of the chlorine atom.
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The unique combination of the benzyloxybenzylidene moiety and the chlorophenylpiperazine group in (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O2S/c28-22-7-4-8-23(18-22)30-13-15-31(16-14-30)27-29-26(32)25(34-27)17-20-9-11-24(12-10-20)33-19-21-5-2-1-3-6-21/h1-12,17-18H,13-16,19H2/b25-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLSLZACHXSYIB-KOEQRZSOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OCC5=CC=CC=C5)/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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